molecular formula C13H19NO2 B2893418 Tert-butyl 4-(1-aminoethyl)benzoate CAS No. 847729-02-6

Tert-butyl 4-(1-aminoethyl)benzoate

Cat. No.: B2893418
CAS No.: 847729-02-6
M. Wt: 221.3
InChI Key: KGWGWHWMJCDRHV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(1-aminoethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by a tert-butyl ester group attached to a benzoic acid moiety, which is further substituted with an aminoethyl group

Scientific Research Applications

Tert-butyl 4-(1-aminoethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Industry: Used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.

Safety and Hazards

Tert-butyl 4-[(1S)-1-aminoethyl]benzoate may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-aminoethyl)benzoate typically involves the esterification of 4-(1-aminoethyl)benzoic acid with tert-butanol. One common method involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can enhance the efficiency of the esterification process. Additionally, advanced purification techniques, such as chromatography, may be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-aminoethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of 4-(1-aminoethyl)benzoic acid.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-aminoethyl)benzoate depends on its specific application. In drug development, it may act as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug. The aminoethyl group can interact with biological targets, such as enzymes or receptors, to exert its effects. The molecular pathways involved may include enzyme inhibition or receptor activation, depending on the specific structure and function of the compound.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-aminobenzoate: Similar structure but lacks the aminoethyl group.

    Tert-butyl 4-(2-aminoethyl)benzoate: Similar structure with a different position of the aminoethyl group.

    Tert-butyl 4-(aminomethyl)benzoate: Similar structure with a different substitution pattern.

Uniqueness

Tert-butyl 4-(1-aminoethyl)benzoate is unique due to the presence of the aminoethyl group at the 1-position, which can influence its reactivity and interaction with biological targets. This specific substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 4-(1-aminoethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9(14)10-5-7-11(8-6-10)12(15)16-13(2,3)4/h5-9H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWGWHWMJCDRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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